molecular formula C26H26N4 B2842164 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine CAS No. 452923-20-5

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

Cat. No. B2842164
CAS RN: 452923-20-5
M. Wt: 394.522
InChI Key: ZVYNPPXPRUZWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine, also known as BPP-4, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

High-Affinity Serotonin Ligands

Arylpiperazine derivatives, closely related to "1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine," have been studied for their high affinity as 5-HT1A serotonin ligands. Notably, compounds with N4-substitution on arylpiperazines, like the one , have shown potential in enhancing affinity for 5-HT1A sites while possibly decreasing affinity for 5-HT1B sites. These derivatives, particularly those featuring phenyl, 2-methoxyphenyl, or 1-naphthyl as aryl portions and phthalimido or benzamido groups as 4-substituents, have displayed high affinity for 5-HT1A sites, which is crucial for developing agents targeting these serotonin receptors (Glennon et al., 1988).

Novel Synthesis Methods

Research has been directed towards the synthesis of arylpiperazine derivatives, including "1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine," through innovative methods. One study reports the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines with good yields under mild conditions using a palladium-catalyzed Suzuki cross-coupling reaction (Guéry et al., 2001). This method represents a significant advancement in the efficient and versatile synthesis of such compounds, offering potential for further exploration in various scientific applications.

Antimicrobial Activities

The synthesis and biological screening of 4-Benzyl-2H-phthalazine derivatives have unveiled promising antimicrobial activities. Specific derivatives have demonstrated notable effects against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents. This research highlights the compound's relevance in developing new antimicrobial therapies (El-Wahab et al., 2011).

Positive Inotropic Agents

Derivatives of phthalazine bearing substituted benzylpiperazine moieties have been synthesized and evaluated for their positive inotropic activity, showing potential over existing drugs like milrinone. This suggests their applicability in treating heart conditions by increasing heart muscle contractility, providing a basis for developing novel cardiovascular therapies (Wu et al., 2013).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-20-11-13-22(14-12-20)25-23-9-5-6-10-24(23)26(28-27-25)30-17-15-29(16-18-30)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNPPXPRUZWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

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